molecular formula C15H22N4O3 B12267456 N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12267456
M. Wt: 306.36 g/mol
InChI Key: QYBHIMYUBMUXOI-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring attached to a piperidine moiety, which is further connected to a dimethoxypyrimidine group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Attachment of the Dimethoxypyrimidine Group: The dimethoxypyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 4,6-dimethoxypyrimidine.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction, typically using a diazo compound as the cyclopropanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethoxypyrimidin-2-yl)urea: Shares the dimethoxypyrimidine group but differs in the rest of the structure.

    N-(4,6-dimethoxypyrimidin-2-yl)piperidine: Similar piperidine and dimethoxypyrimidine groups but lacks the cyclopropane ring.

Uniqueness

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H22N4O3/c1-21-12-8-13(22-2)18-15(17-12)19-7-3-4-11(9-19)16-14(20)10-5-6-10/h8,10-11H,3-7,9H2,1-2H3,(H,16,20)

InChI Key

QYBHIMYUBMUXOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCC(C2)NC(=O)C3CC3)OC

Origin of Product

United States

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